molecular formula C9H9F2NO B1394126 7,8-Difluorochroman-4-amine CAS No. 886762-83-0

7,8-Difluorochroman-4-amine

Cat. No.: B1394126
CAS No.: 886762-83-0
M. Wt: 185.17 g/mol
InChI Key: RWFFMOBPPRECAW-UHFFFAOYSA-N
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Description

7,8-Difluorochroman-4-amine is a fluorinated amine compound with the molecular formula C9H9F2NO and a molecular weight of 185.17 g/mol It is characterized by the presence of two fluorine atoms at the 7th and 8th positions of the chroman ring and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 7,8-Difluorochroman-4-amine typically involves the fluorination of chroman derivatives followed by amination. One common method starts with the synthesis of 5,7-difluorochroman-4-one, which is then reduced to 7,8-difluorochroman-4-ol. The final step involves the conversion of the hydroxyl group to an amine group .

Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing environmental impact. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound. Techniques such as catalytic hydrogenation and enzymatic reduction are employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 7,8-Difluorochroman-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated amines, nitroso compounds, and substituted chroman derivatives .

Scientific Research Applications

7,8-Difluorochroman-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Difluorochroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or modulator of target proteins. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling .

Comparison with Similar Compounds

  • ®-7,8-Difluorochroman-4-amine
  • (S)-7,8-Difluorochroman-4-amine
  • 8-Fluorochroman-4-amine hydrochloride
  • 6,8-Difluorochroman-4-amine hydrochloride

Uniqueness: 7,8-Difluorochroman-4-amine is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. Compared to other fluorinated chroman derivatives, it exhibits distinct properties that make it valuable for specific applications in medicinal chemistry and material science .

Properties

IUPAC Name

7,8-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2,7H,3-4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFFMOBPPRECAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=CC(=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676390
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886762-83-0
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886762-83-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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